molecular formula C7H16N4O2 B1149085 L-Homoarginine CAS No. 143896-43-9

L-Homoarginine

Cat. No.: B1149085
CAS No.: 143896-43-9
M. Wt: 188.22754
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structural Characterization

L-Homoarginine (C$$7$$H$${16}$$N$$4$$O$$2$$) is a cationic amino acid characterized by a six-carbon backbone with a guanidino group appended to the ε-amino group of lysine. Key structural and chemical properties include:

Property Value
Molecular Formula C$$7$$H$${16}$$N$$4$$O$$2$$
Molecular Weight 188.23 g/mol
IUPAC Name (2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid
SMILES NC@@HC(=O)O
CAS Registry Number 156-86-5
Melting Point 207–209°C

The guanidino group confers a high pKa (~12.5), making this compound positively charged at physiological pH. Its stereochemistry (L-configuration) is critical for interactions with enzymes like nitric oxide synthase (NOS) and arginase .

Historical Context and Discovery

This compound was first identified in legumes of the Lathyrus genus, such as Lathyrus sativus (grass pea), which accumulate non-proteinogenic amino acids as defense metabolites . Its presence in mammalian systems was later confirmed through metabolic studies in the mid-20th century. Early research focused on its role as an alkaline phosphatase inhibitor and its structural relationship to arginine .

The enzyme arginine:glycine amidinotransferase (AGAT) was identified as responsible for its biosynthesis from lysine and arginine in the 1970s . Recent interest in this compound surged after epidemiological studies linked low plasma levels to cardiovascular mortality, spurring investigations into its metabolic and therapeutic roles .

Natural Occurrence and Biological Distribution

This compound occurs naturally in both plants and animals, with notable sources and distribution:

Source Concentration Biological Role
Lathyrus species High in seeds (e.g., grass pea) Defense metabolite, nitrogen storage
Human tissues Liver, kidney, brain, small intestine Substrate for nitric oxide synthesis
Mammalian fluids Plasma (1–3 µM), cerebrospinal fluid, urine Biomarker for cardiovascular health

Endogenous synthesis occurs via AGAT, which transfers the amidino group from arginine to lysine. This reaction also produces ornithine and is part of the creatine biosynthesis pathway . Dietary contributions are minor compared to endogenous production .

Biochemical Classification as a Non-Proteinogenic Amino Acid

As a non-proteinogenic amino acid, this compound is not incorporated into proteins during translation. Key biochemical attributes include:

  • **S

Properties

IUPAC Name

2-amino-6-(diaminomethylideneamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOGESRFPZDMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861841
Record name N~6~-(Diaminomethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156-86-5, 1483-01-8
Record name L-Lysine, N6-(aminoiminomethyl)-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Lysine, N6-(aminoiminomethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27429
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-(+)-homoarginine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587
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Preparation Methods

Core Reaction Pathway

The modern synthesis of this compound hydrochloride, as detailed in patents CN102675156A and CN102675156B, employs L-lysine as the starting material. The process involves four stages:

  • Formation of Dilysine Copper Complex :
    L-Lysine reacts with copper chloride dihydrate (CuCl₂·2H₂O) in a 1:0.55–0.65 weight ratio at 20–30°C for 1.5–2.5 hours, forming a water-soluble complex that protects the α-amino group. This step replaces traditional insoluble copper bases like CuO or Cu₂(OH)₂CO₃, enhancing reaction homogeneity and yield.

  • ω-Guanidination :
    O-Methylisourea sulfate (1.5 equivalents) and aqueous ammonia (pH 10.0–10.65) facilitate guanidination of the ω-amino group at 20–30°C over 24 hours. Ammonia avoids sodium ion contamination and simplifies pH adjustment compared to NaOH/Na₂CO₃.

  • Decoppering and Purification :
    The copper complex is treated with (NH₄)₂S (0.8–0.9 weight ratio to CuCl₂·2H₂O) and zeolite (0.06–0.07 ratio) to precipitate CuS. Subsequent HCl acidification (pH 1.95–2.05), activated carbon decolorization, and methanol/water recrystallization yield 98% pure this compound hydrochloride.

  • Crystallization :
    Ethanol-induced crystallization at pH 5.8–6.0 (adjusted with triethylamine) produces the final crystalline product.

Comparative Analysis of Traditional vs. Modern Methods

ParameterTraditional MethodsModern Copper-Complex Method
Reaction Time7–10 days24–48 hours
Yield40–50%85–90%
PurificationIon-exchange resinsSolvent recrystallization
ScalabilityLimited by resin capacitySuitable for industrial scale
Byproduct ManagementSodium ion contaminationAmmonia removal via evaporation

This table highlights the transition from labor-intensive protocols to streamlined processes emphasizing solvent economics and reduced metallurgical waste.

Critical Factors Influencing Reaction Efficiency

pH Optimization

The guanidination step requires precise pH control (10.0–10.65) to deprotonate L-lysine’s ω-amino group without hydrolyzing O-methylisourea. Ammonia’s volatility allows easier post-reaction removal compared to non-volatile bases like NaOH, minimizing ionic interference.

Solvent Selection

Methanol-water systems enable selective crystallization of this compound hydrochloride, exploiting its solubility differential with byproducts. Ethanol and tetrahydrofuran (THF) mixtures (1:1 v/v) further enhance crystal purity.

Temperature Modulation

Maintaining 20–30°C during guanidination prevents exothermic side reactions, while decoppering at 80–90°C ensures complete CuS precipitation.

Industrial-Scale Production Considerations

The patented method’s scalability stems from:

  • Homogeneous Reaction Conditions : CuCl₂·2H₂O’s water solubility eliminates heterogeneous mixing issues.

  • Reduced Energy Input : Ambient temperature steps lower energy costs versus traditional reflux-based syntheses.

  • Waste Minimization : Ammonia and (NH₄)₂S are recoverable, aligning with green chemistry principles.

A pilot-scale trial reported a 12 kg batch yield with 97.5% purity, validating commercial viability .

Chemical Reactions Analysis

L-Homoarginine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Introduction to L-Homoarginine

This compound is a non-protein cationic amino acid that has gained attention for its multifaceted roles in human health and nutrition. Originally identified in the seeds of Lathyrus sativus, it was largely overlooked due to its association with toxicity in certain contexts. However, recent studies have illuminated its significance as a normal metabolite in humans, linking it to various physiological functions and health outcomes, particularly in cardiovascular and metabolic contexts.

Cardiovascular Health

This compound has been associated with cardiovascular health, serving as a potential biomarker for cardiovascular diseases. Research indicates that higher levels of this compound correlate with a reduced risk of cardiovascular mortality. For instance, a study involving 669 South African participants found that survivors had significantly higher plasma levels of this compound compared to those who did not survive over a ten-year follow-up period (1.25 µM vs. 0.89 µM) . The hazard ratios for cardiovascular and all-cause mortality were 0.61 and 0.59 per standard deviation increment in this compound levels, respectively .

Liver Function

Recent findings suggest that this compound may also play a role in liver function. A study analyzing the relationship between this compound and liver biomarkers revealed positive associations with several liver enzymes, including alanine transaminase and aspartate aminotransferase . While supplementation did not significantly alter these biomarkers, the compound's potential as a marker for liver dysfunction warrants further investigation .

Bone Health

Emerging research indicates that this compound may accelerate bone turnover and formation. Studies have shown its involvement in bone metabolism, suggesting potential applications in treating conditions related to bone health . This is particularly relevant considering the increasing interest in amino acids as therapeutic agents for osteoporosis and other metabolic bone diseases.

Neuroprotection

This compound has been implicated in brain metabolism and neuroprotection. Its role as a precursor for nitric oxide synthesis suggests potential benefits in neurological health, particularly concerning endothelial function and blood flow regulation within the brain . Further studies are needed to elucidate the specific mechanisms by which this compound may exert neuroprotective effects.

Animal Nutrition

In veterinary science, this compound is being explored for its applications in animal nutrition. It has been shown to influence metabolic pathways related to feed consumption and nutrient digestibility, indicating its potential as an additive in animal feed formulations . This could enhance growth performance and overall health in livestock.

Case Study: Cardiovascular Mortality Risk

A longitudinal study assessed the impact of plasma this compound levels on cardiovascular mortality among black South African adults. The study concluded that higher levels of this amino acid were protective against mortality risks associated with cardiovascular diseases, emphasizing its potential as a therapeutic target .

Case Study: Liver Biomarkers

In a population-based study involving over 7,600 individuals, researchers examined the relationship between this compound supplementation and liver function markers. Although no significant changes were observed post-supplementation, the associations found between baseline this compound levels and liver enzyme activities suggest its relevance in monitoring liver health .

Research Findings: Bone Metabolism

Research conducted by Pilz et al. (2012) demonstrated that this compound could enhance bone formation rates by promoting osteoblast activity . This finding opens avenues for further exploration into its use as a supplement for improving bone density and reducing fracture risk.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

L-Arginine (L-Arg)

Structural and Functional Overlaps:
  • Transport Kinetics :
    Both L-Arg and L-hArg are substrates of CAT1, CAT2A, and CAT2B. However, L-hArg exhibits lower affinity (higher KM) for these transporters:

    Transporter Substrate KM (µM) Vmax (nmol·mg⁻¹·min⁻¹)
    CAT1 L-hArg 175 ± 7 12 ± 0.1
    CAT1 L-Arg ~100* ~15*
    CAT2B L-hArg 523 ± 35 11 ± 0.2

    Data inferred from competitive inhibition studies .

  • Enzymatic Interactions: L-Arg is the primary substrate for NO synthases (NOS) and arginases, while L-hArg acts as a low-affinity competitor (IC50 for NOS inhibition: ~10–100× higher than L-Arg) .
  • Clinical Implications: High L-Arg enhances NO production, improving endothelial function. Conversely, low L-hArg correlates with cardiovascular risk independent of L-Arg levels .

Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA)

Differential Transport and Metabolism:
  • Renal Handling :

    • L-Arg and L-hArg are reabsorbed efficiently by renal tubules, while ADMA/SDMA are excreted preferentially, leading to their accumulation in renal failure .
    • Urinary L-hArg excretion inversely correlates with mortality, contrasting with ADMA/SDMA, which are uremic toxins .
  • Transport Competition: ADMA inhibits CAT1-mediated L-hArg uptake (IC50 = 379 µM) but requires higher concentrations than L-Arg (IC50 = 259 µM) .
  • Clinical Associations :

    Compound Plasma Concentration Cardiovascular Risk
    L-hArg Low (<2 µM) High risk
    ADMA High (>0.6 µM) High risk
    SDMA High (>0.5 µM) High risk

    Data from .

Lysine and Other Guanidino Compounds

  • Metabolic Interplay: L-hArg shares transporters (CATs) with lysine but is metabolized independently via AGXT2, producing guanidinoacetate (GOCA) . In hyperargininemia, both L-Arg and L-hArg accumulate, causing neurological deficits, highlighting their distinct roles in brain metabolism .

Key Mechanistic Differences

Transport Specificity

Despite structural similarities, L-hArg and L-Arg exhibit divergent handling by CATs due to differences in side-chain length and charge distribution. For example:

  • CAT2A shows high-capacity, low-affinity uptake of L-hArg (Vmax >20 nmol·mg⁻¹·min⁻¹), making it critical for hepatic clearance .
  • CAT1-mediated L-hArg uptake is more sensitive to physiological L-Arg concentrations, suggesting competitive regulation in endothelial cells .

Enzymatic and Signaling Pathways

  • L-hArg’s inhibition of alkaline phosphatase (uncompetitive mechanism) and Na+/K+-ATPase distinguishes it from L-Arg, which primarily fuels NO and polyamine synthesis .
  • AGXT2-mediated L-hArg catabolism produces GOCA, a creatine precursor, linking it to energy metabolism—a pathway absent in L-Arg/ADMA/SDMA processing .

Clinical and Therapeutic Implications

    Q & A

    Q. What analytical methods are recommended for quantifying L-homoarginine in biological samples?

    High-performance liquid chromatography (HPLC) with pre-column derivatization using agents like o-phthalaldehyde and N-acetyl-L-cysteine is a validated method for this compound detection. This approach enhances sensitivity and specificity, particularly in plasma or tissue samples, by enabling fluorescence detection . Researchers should optimize derivatization time (typically 1–5 minutes) and pH conditions to minimize interference from structurally similar amino acids like L-arginine.

    Q. What in vitro models are suitable for studying this compound transport mechanisms?

    Polarized MDCK (Madin-Darby Canine Kidney) cell monolayers transfected with transporters such as OATP4C1 and P-glycoprotein (P-gp) are widely used. These models allow quantification of vectorial (basal-to-apical) transport kinetics. For example, time- and concentration-dependent transport assays (e.g., 1–100 µM this compound over 1–6 hours) can reveal transporter-specific contributions to renal or hepatic clearance .

    Q. What physiological roles of this compound are supported by clinical correlations?

    Epidemiological studies associate low plasma this compound levels with increased cardiovascular risk and mortality. Mechanistically, this compound may compete with asymmetric dimethylarginine (ADMA), a nitric oxide synthase (NOS) inhibitor, thereby enhancing NO bioavailability. Researchers should validate these correlations using multivariate regression models adjusted for confounders like renal function or dietary intake .

    Advanced Research Questions

    Q. How can population pharmacokinetic (PK) models address variability in this compound metabolism?

    Nonlinear mixed-effects modeling (e.g., NONMEM) can account for covariates such as age, renal impairment, or genetic polymorphisms in transporters like CAT1. For instance, a two-compartment model with saturable transport kinetics may explain observed inter-individual variability in this compound clearance, particularly in cohorts with cardiovascular disease .

    Q. What experimental strategies resolve contradictions in this compound’s role as a protective vs. risk-associated biomarker?

    Contradictory findings may arise from context-dependent interactions (e.g., renal dysfunction vs. acute inflammation). Researchers should employ stratified subgroup analyses and in vitro mechanistic studies (e.g., NOS activity assays under varying this compound/ADMA ratios) to identify boundary conditions for its protective effects. Systematic reviews with meta-regression can also clarify dose-response relationships .

    Q. How do drug-transporter interactions affect this compound pharmacokinetics?

    High-throughput screening of 113 drugs revealed that compounds like rifampicin inhibit CAT1-mediated this compound uptake (IC50 ~20–200 µM). To assess clinical relevance, use in vitro competition assays (e.g., 1 µM this compound co-incubated with test drugs) followed by in vivo PK studies in transporter-knockout models .

    Q. What molecular mechanisms underlie this compound’s inhibition of enzymes like alkaline phosphatase?

    this compound acts as a competitive inhibitor of liver-type alkaline phosphatase (Ki ~48 mM). Structural studies suggest its extended side chain sterically hinders substrate binding. Researchers can validate this via kinetic assays (e.g., varying p-nitrophenyl phosphate concentrations with/without this compound) and molecular docking simulations .

    Q. How can vectorial transport assays differentiate renal vs. hepatic contributions to this compound clearance?

    Dual-transfected MDCK cells (e.g., OATP4C1 + P-gp) quantify basal-to-apical transport ratios. For example, at 100 µM this compound, OATP4C1 mediates basolateral uptake, while P-gp drives apical efflux. Compare transport rates in kidney- vs. liver-specific transporter knockout models to dissect organ-specific pathways .

    Q. What protocols optimize derivatization efficiency for this compound in complex matrices?

    Pre-column derivatization with o-phthalaldehyde requires strict pH control (pH 9.0–10.5) and reaction termination via acidification (e.g., 0.1% trifluoroacetic acid). Validate recovery rates using spike-and-recovery experiments in plasma or urine, adjusting for matrix effects like protein binding .

    Methodological Notes

    • Data Contradictions : Use sensitivity analyses to distinguish technical artifacts (e.g., assay cross-reactivity) from biological heterogeneity .
    • Experimental Design : For transport studies, include controls with vector-only transfected cells (e.g., MDCK-VC) to baseline nonspecific diffusion .
    • Statistical Rigor : Apply multiplicity corrections (e.g., Bonferroni) when testing multiple drug concentrations or transporter isoforms .

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